N-Acetyl-D-norleucine

Overview

Description

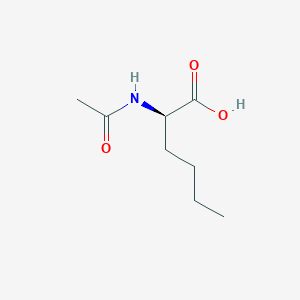

N-Acetyl-D-norleucine is a chemically modified amino acid derivative with the molecular formula C₈H₁₅NO₃ and an average molecular weight of 173.21 g/mol . It is the D-stereoisomer of norleucine (a linear, six-carbon amino acid) acetylated at the α-amino group. Unlike branched-chain amino acids like leucine, norleucine features a linear side chain, which impacts its biochemical interactions and metabolic pathways .

This compound has been identified in metabolomic studies, such as in sheep gut metabolite profiling, where it was upregulated under specific dietary protein conditions, suggesting a role in nitrogen metabolism or microbial activity . Its acetylated structure enhances stability, making it relevant in peptide synthesis and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-norleucine can be synthesized through two primary methods:

Reaction of D-norleucine with Acetyl Chloride: This method involves the reaction of D-norleucine with acetyl chloride to form an intermediate, which is then reacted with acetic anhydride to yield this compound.

Acetylation of D-norleucine: This method involves the direct acetylation of D-norleucine using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound typically involves the acetylation of D-norleucine using acetic anhydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-norleucine undergoes various chemical reactions, including:

Hydrolysis: Under alkaline conditions, this compound can hydrolyze to form D-norleucine and acetic acid.

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Hydrolysis: D-norleucine and acetic acid.

Oxidation: Oxo derivatives of this compound.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Scientific Research Applications

N-Acetyl-D-norleucine has been investigated across multiple domains, including chemistry, biology, medicine, and industry. Below are detailed applications categorized by field:

Chemistry

- Reagent in Organic Synthesis : this compound serves as a building block in organic synthesis, facilitating the production of more complex molecules. It is utilized in various chemical reactions, including hydrolysis and oxidation processes.

Biology

- Metabolic Pathways : Research indicates that this compound plays a role in metabolic pathways, particularly affecting leucine metabolism. It targets the monocarboxylate transporter type 1 (MCT1), influencing cellular uptake mechanisms and enhancing bioavailability. This alteration enables the activation of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation .

Medicine

- Therapeutic Potential : this compound has been studied for its neuroprotective effects in various neurological disorders. In animal models of Niemann-Pick disease type C, it has demonstrated the ability to improve metabolic functions and enhance survival rates . Additionally, studies have shown that it may alleviate symptoms associated with lysosomal storage disorders and traumatic brain injury by reducing neuroinflammation and promoting autophagy .

Industry

- Pharmaceutical Production : The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. Its unique properties make it a valuable candidate for drug development aimed at treating conditions like cerebellar ataxia and other neurodegenerative diseases .

Pharmacokinetics

Research has indicated that this compound exhibits unique pharmacokinetic properties influenced by its enantiomeric form. The D-enantiomer shows differential binding characteristics compared to the L-enantiomer, which has implications for its therapeutic efficacy .

Neuroprotective Effects

In a study involving a mouse model of Niemann-Pick disease type C, treatment with this compound resulted in improved glucose metabolism and increased levels of superoxide dismutase, which plays a role in antioxidant defense mechanisms . Another study reported that administration of this compound after traumatic brain injury led to decreased neuroinflammatory markers and improved motor function recovery .

Clinical Trials

Ongoing clinical trials are evaluating the efficacy of N-acetyl-L-leucine (the L-enantiomer) for treating lysosomal storage disorders. These trials aim to establish its safety profile and therapeutic benefits in human subjects suffering from conditions like Niemann-Pick disease type C .

Mechanism of Action

N-Acetyl-D-norleucine exerts its effects by being taken up into cells through specific transporters. It is believed to act as a prodrug for D-norleucine, which then enters metabolic pathways and exerts its effects through its metabolic products. The compound is taken up by organic anion transporters and monocarboxylate transporters, bypassing the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Stereochemical Analogues

N-Acetyl-D-alloisoleucine

- Molecular Formula: C₈H₁₅NO₃ (same as N-Acetyl-D-norleucine) .

- Key Differences: Stereochemistry at the β-carbon (2R,3S configuration) distinguishes it from norleucine derivatives. This stereochemical variance alters enzyme binding and metabolic pathways .

- Applications : Used in studies of enzyme specificity due to its unique stereochemistry .

D-Norleucine vs. D-Isoleucine

- Structural Differences: D-Norleucine: Linear 4-carbon side chain. D-Isoleucine: Branched 4-carbon side chain.

- Synthesis Data: Parameter D-Norleucine D-Isoleucine Reaction Rate (µmol/min) 4.6 ± 0.4 17.6 ± 0.4 Yield (%) 43 ± 5 200 ± 50 Data from asymmetric synthesis studies suggest D-isoleucine is synthesized more efficiently than D-norleucine, likely due to enzyme preference for branched substrates .

DL-Norleucine

- Molecular Formula: C₆H₁₃NO₂ (non-acetylated) .

- Key Difference : Lack of acetylation reduces stability in physiological conditions. Used as a reference standard in analytical chemistry .

Acetylated Amino Acids

N-Acetyl-L-leucine

- Molecular Formula: C₈H₁₅NO₃ (same as this compound) .

- Key Differences: Side Chain: Leucine has a branched 4-carbon chain vs. norleucine’s linear chain. Biological Role: N-Acetyl-L-leucine is involved in protein synthesis and neuromodulation, whereas this compound is less biologically active in eukaryotes .

N-Acetyl-D-glucosamine

- Molecular Formula: C₈H₁₅NO₆ .

- Key Difference: A sugar derivative rather than an amino acid. Found in glycosylation pathways, unlike this compound, which is linked to amino acid metabolism .

Methyl-Substituted Derivatives

N-Acetyl-2-methyl-norleucine

- Molecular Formula: C₉H₁₇NO₃ .

Metabolic Presence

- This compound was detected in murine colon and fecal metabolomes at concentrations of 7,636.60 nM (colon) and 757.61 nM (feces), indicating significant accumulation in the gut .

- Comparatively, N-Acetyl-L-alanine and N-Acetyl-L-glutamine were present at lower concentrations (<300 nM), highlighting the unique metabolic handling of acetylated norleucine .

Sequence Listing Standards

- Norleucine is represented by "X" in sequence listings (per WIPO ST.26 standards) due to its non-canonical status and linear structure .

- D-amino acids like D-norleucine require explicit annotation with "SITE" and "NOTE" qualifiers in regulatory documents, unlike L-forms .

Biological Activity

N-Acetyl-D-norleucine (NADN) is a compound of interest in pharmacology and biochemistry due to its structural similarity to amino acids and potential therapeutic applications. This article explores the biological activity of NADN, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on recent research findings.

Overview of this compound

This compound is an acetylated derivative of norleucine, an amino acid that plays a role in various metabolic processes. The acetylation modifies the compound's properties, enhancing its solubility and permeability across biological membranes, which is critical for its pharmacological efficacy.

Pharmacokinetics

Recent studies have highlighted the differences in pharmacokinetics between the enantiomers of N-acetyl-leucine, including NADN. Notably, the D-enantiomer exhibits distinct absorption and distribution characteristics compared to its L-counterpart.

- Absorption : NADN's absorption is influenced by its interaction with membrane transporters. Research indicates that it utilizes organic anion transporters (OAT1 and OAT3) for cellular uptake, contrasting with the L-enantiomer that predominantly engages with L-type amino acid transporters (LAT1) .

- Distribution : Studies show that when administered as a racemic mixture (D,L-N-acetyl-leucine), the D-enantiomer accumulates more in plasma and tissues than the L-enantiomer. This accumulation may lead to potential adverse effects due to prolonged exposure .

- Elimination : Both enantiomers exhibit similar elimination rates; however, the metabolic pathways differ significantly. The L-enantiomer undergoes rapid deacetylation to leucine, while NADN does not follow the same metabolic fate, leading to differential pharmacological effects .

The biological activity of NADN is largely attributed to its metabolic products and interactions with specific receptors and transporters:

- Metabolic Pathways : Upon administration, NADN may enter various metabolic pathways that influence cellular functions. The compound's effects are hypothesized to be mediated through its metabolites rather than direct receptor interaction .

- Transport Mechanisms : The uptake of NADN via OAT1 and OAT3 suggests that it may play a role in modulating cellular environments by influencing the transport of other substrates. This mechanism could be pivotal in conditions requiring enhanced amino acid availability or modulation of neurotransmitter levels .

Therapeutic Implications

Research into NADN has revealed promising therapeutic applications, particularly in neurological disorders:

- Neurological Disorders : N-acetyl-leucine has shown potential in treating conditions such as cerebellar ataxia and other movement disorders due to its ability to cross the blood-brain barrier effectively . The differential pharmacokinetic profiles between enantiomers suggest that NADN could be developed for specific therapeutic targets without the side effects associated with the L-enantiomer.

- Clinical Studies : Ongoing clinical trials are investigating the efficacy of N-acetyl-leucine in various contexts, including cognitive function enhancement in elderly populations and treatment for lysosomal storage disorders .

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of N-acetyl-leucine:

- Cerebellar Ataxia : A study involving patients with cerebellar ataxia indicated improvement in motor coordination after treatment with N-acetyl-leucine. The results suggest enhanced neuronal function attributed to increased leucine availability in brain tissues .

- Cognitive Enhancement : In a clinical trial assessing cognitive function in older adults, participants receiving N-acetyl-leucine demonstrated significant improvements in memory recall and processing speed compared to a placebo group .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize N-Acetyl-D-norleucine with high enantiomeric purity?

- Methodological Answer : Synthesis protocols should prioritize chiral resolution techniques, such as enzymatic acetylation or asymmetric catalysis, to minimize racemization. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm stereochemistry . Chromatographic methods (HPLC with chiral columns) are critical for assessing enantiomeric excess. For reproducibility, document reaction conditions (temperature, solvent polarity, and catalyst loading) rigorously, as minor variations can significantly impact yield and purity .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for detecting low-concentration analytes in complex samples. Derivatization using agents like dansyl chloride improves sensitivity for fluorescence detection . Validate methods using internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Include calibration curves with R ≥ 0.99 and limits of detection (LOD) below 1 µM .

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points or solubility data often arise from differences in sample purity or measurement protocols. Replicate experiments under standardized conditions (e.g., USP <741> for melting range). Cross-reference multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed studies) and report batch-specific purity levels (≥98% by TLC or HPLC) . Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Advanced Research Questions

Q. What strategies mitigate interference from D/L-norleucine enantiomers in metabolic studies?

- Methodological Answer : Use chiral stationary phases (CSPs) in LC-MS to resolve enantiomers. For in vitro assays, employ enzyme-specific inhibitors (e.g., D-amino acid oxidase) to block undesired pathways. In vivo, isotopic tracing (C-labeled this compound) distinguishes endogenous vs. exogenous metabolite pools. Validate specificity via knockout models or siRNA silencing of target enzymes .

Q. How can experimental design optimize dose-response relationships for this compound in preclinical models?

- Methodological Answer : Apply factorial design to test multiple variables (dose, administration route, duration). Use nonlinear regression models (e.g., Hill equation) to estimate EC and maximal efficacy. Include positive controls (e.g., acetylated L-amino acids) and negative controls (vehicle-only groups). Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes; NIH guidelines recommend n ≥ 6 per group for rodent studies .

Q. What statistical approaches resolve batch-to-batch variability in this compound bioactivity assays?

- Methodological Answer : Implement mixed-effects models to account for batch as a random variable. Normalize data using Z-scores or percent-of-control baselines. For high-throughput screens, apply quality control metrics (e.g., Z’-factor > 0.5) to exclude outlier batches. Reproducibility requires adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable data) .

Q. Methodological Considerations

- Data Validation : Cross-check spectral data (IR, NMR) against databases like PubChem or DrugBank .

- Safety Protocols : Follow OSHA and WHMIS 2015 guidelines for handling crystalline this compound; use fume hoods and PPE (nitrile gloves, lab coats) .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per NIH and journal-specific mandates (e.g., Pharmaceutical Research submission checklist) .

Properties

IUPAC Name |

(2R)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031698 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54896-21-8 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.